molecular formula C22H16FNO3S B2697987 (2Z)-3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)-2H-chromen-2-imine CAS No. 902469-25-4

(2Z)-3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)-2H-chromen-2-imine

Cat. No.: B2697987
CAS No.: 902469-25-4
M. Wt: 393.43
InChI Key: YLDSMURDPLVWJT-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)-2H-chromen-2-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)-2H-chromen-2-imine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity .

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets. The phenylsulfonyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The fluorine atom can also influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-methyl-N-(2H-chromen-2-ylidene)aniline
  • 3-fluoro-4-methyl-N-(3-(phenylsulfonyl)-2H-pyran-2-ylidene)aniline
  • 3-chloro-4-methyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline

Uniqueness

What sets (2Z)-3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)-2H-chromen-2-imine apart from similar compounds is the presence of the fluorine atom and the phenylsulfonyl group. These functional groups contribute to its unique chemical reactivity and potential biological activity .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)chromen-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO3S/c1-15-11-12-17(14-19(15)23)24-22-21(13-16-7-5-6-10-20(16)27-22)28(25,26)18-8-3-2-4-9-18/h2-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDSMURDPLVWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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